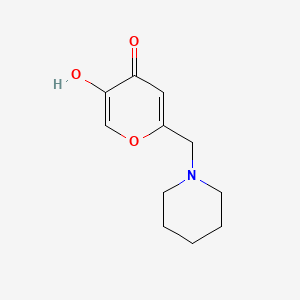![molecular formula C17H23NO6 B2929908 Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate CAS No. 2094327-32-7](/img/structure/B2929908.png)
Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate, also known as compound A, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds called prodrugs, which are biologically inactive compounds that are converted into active drugs within the body. Compound A has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A is not fully understood. However, it is believed that the Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate exerts its effects by modulating various cellular signaling pathways. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Compound A has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential treatment option for various inflammatory conditions. It has also been shown to have neuroprotective effects, which may make it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A in lab experiments is its potency and specificity. It has been shown to have a high degree of selectivity for certain cellular targets, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A is its relatively high cost and limited availability.
Direcciones Futuras
There are several potential future directions for research on Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A. One area of interest is in the development of new cancer treatments based on the Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate. Another potential area of research is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, there is potential for the use of Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A in the treatment of various inflammatory conditions. Further research is needed to fully understand the potential applications of this Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate.
Métodos De Síntesis
Compound A can be synthesized using a multi-step process that involves the reaction of various chemical Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoates. The synthesis starts with the reaction of 4-formyl-2-methoxyphenol with propionic anhydride to form 3-(4-formyl-2-methoxyphenoxy)propanoic acid. This acid is then reacted with methylamine to form the corresponding amide. The final step involves the reaction of this amide with butyryl chloride to form the desired Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A has potent anti-cancer properties and can inhibit the growth of various types of cancer cells.
Propiedades
IUPAC Name |
methyl 2-[[3-(4-formyl-2-methoxyphenoxy)propanoylamino]methyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-4-13(17(21)23-3)10-18-16(20)7-8-24-14-6-5-12(11-19)9-15(14)22-2/h5-6,9,11,13H,4,7-8,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKFMPAJGNBEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CCOC1=C(C=C(C=C1)C=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-(tert-butyl)isoxazol-5-yl)azetidine-3-carboxamide](/img/structure/B2929825.png)
![1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2929826.png)
![(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid](/img/structure/B2929828.png)


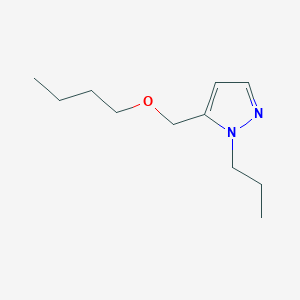

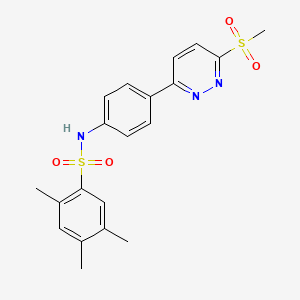
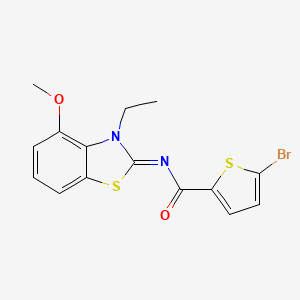

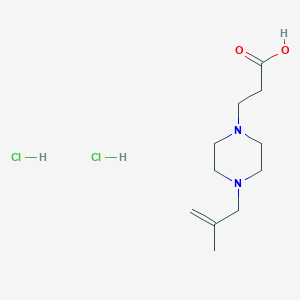
![N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2929846.png)
